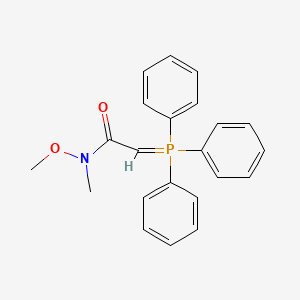

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

描述

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide (CAS: 129986-67-0) is a specialized organophosphorus compound with the molecular formula C₂₂H₂₂NO₂P and a molecular weight of 363.39 g/mol. It belongs to the triphenylphosphoranylideneacetamide family, characterized by a phosphoranylidene moiety (P=C) conjugated with an acetamide group. This compound is commercially available with >95% purity and is typically stored at -20°C due to its stability requirements .

Its primary applications span:

- Coordination Chemistry: Acts as a ligand for metal ions (e.g., Co, Ni, Zn), forming stable five-membered chelate rings via nitrogen and oxygen donor atoms .

- Organic Synthesis: Utilized in Wittig-type reactions for alkene synthesis, particularly in tandem oxidation-Wittig processes to generate α,β-unsaturated carbonyl derivatives .

- Biochemical Research: Facilitates peptide synthesis and serves as a reagent in the preparation of bioactive molecules .

属性

IUPAC Name |

N-methoxy-N-methyl-2-(triphenyl-λ5-phosphanylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22NO2P/c1-23(25-2)22(24)18-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBLSOOPDBHHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129986-67-0 | |

| Record name | N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with triphenylphosphine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:

N-methoxy-N-methylacetamide+triphenylphosphine→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Activated manganese dioxide is commonly used as the oxidizing agent.

Substitution: Organolithium or organomagnesium reagents are used under anhydrous conditions to prevent hydrolysis.

Major Products:

Oxidation: α,β-unsaturated Weinreb amides.

Substitution: Various acylated products depending on the organometallic reagent used.

科学研究应用

Synthetic Organic Chemistry

1.1 Synthesis of Electron-Deficient Alkenes

One of the primary applications of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is in the synthesis of electron-deficient alkenes. It acts as a reactant in stereoselective olefination reactions involving N-sulfonyl imines. This process allows for the formation of alkenes with specific stereochemistry, which is essential in creating compounds with desired biological activities .

1.2 Phosphine-Catalyzed Reactions

The compound is also utilized in phosphine-catalyzed asymmetric addition reactions. For instance, it has been employed in cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions, which are valuable for synthesizing chiral compounds that are important in pharmaceuticals .

Medicinal Chemistry

2.1 Development of Anticancer Agents

This compound has been investigated for its potential role in developing anticancer agents. Notably, it has been involved in the synthesis of Aigialomycin D, a protein kinase inhibitor that shows promise as an anticancer therapeutic . The ability to modify this compound allows researchers to explore various derivatives that may enhance its efficacy and selectivity against cancer cells.

2.2 Histone Acetyltransferase Inhibition

Recent studies have identified this compound as a potential histone acetyltransferase (HAT) inhibitor. HATs play a crucial role in regulating gene expression through histone modification, making them targets for cancer therapy. The compound's structural features enable it to interact effectively with these enzymes, potentially leading to new treatments for HAT-related diseases .

Case Studies and Research Findings

3.1 CNS Penetration Studies

Research has demonstrated that derivatives of this compound exhibit excellent central nervous system (CNS) penetration. For example, a study on a closely related compound showed brain/plasma concentration ratios indicating significant CNS exposure, which is critical for drugs targeting neurological conditions . This property enhances its potential for developing CNS-active drugs.

3.2 Stability and Reactivity Profiles

Stability studies conducted on this compound reveal its robustness under various conditions, making it suitable for prolonged reactions without significant degradation. This stability is crucial when considering large-scale syntheses or formulations for pharmaceutical applications .

作用机制

The mechanism of action of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide involves its role as a Wittig reagent. It facilitates the formation of carbon-carbon double bonds by reacting with carbonyl compounds. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related acetamides and phosphoranylidene derivatives to highlight differences in reactivity, applications, and physicochemical properties.

Key Comparative Insights

Reactivity in Wittig Reactions :

The target compound enables one-pot oxidation-Wittig sequences due to its acetamide backbone, which stabilizes intermediates during alcohol oxidation. In contrast, traditional Wittig reagents (e.g., Ph₃P=CH₂) lack this dual functionality .Coordination Chemistry :

The phosphoranylidene group and acetamide oxygen/nitrogen atoms allow multidentate binding to metals, unlike simpler arylacetamides (e.g., 3b, 3c) or thiophene derivatives .Physicochemical Properties :

- Solubility : The triphenylphosphoranylidene group increases hydrophobicity, limiting aqueous solubility compared to 3b (oil) or 3c (crystalline solid) .

- Stability : The compound is stable at -20°C but may degrade under prolonged exposure to light or moisture, a trait shared with other phosphoranylidene derivatives .

Synthetic Utility :

While 3b and 3c are primarily acylating agents for carboxylic acid activation, the target compound’s phosphoranylidene moiety expands its utility to catalytic and ligand-driven processes .

生物活性

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide (CAS Number: 129986-67-0) is a phosphoranylidene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a phosphoranylidene functional group, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C22H22NO2P

- Molecular Weight : 363.39 g/mol

- HPLC Purity : >95%

- SMILES Notation : CON(C)C(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound's phosphoranylidene structure allows it to participate in nucleophilic addition reactions, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activities

-

Antioxidant Properties :

- Research indicates that compounds with similar structures exhibit antioxidant activity, which may protect cells from oxidative stress. The presence of the triphenylphosphoranylidene moiety could enhance this effect by stabilizing reactive intermediates.

-

Inhibition of Enzymatic Activity :

- Preliminary studies suggest that this compound may inhibit certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function.

-

Anticancer Potential :

- The compound's ability to induce apoptosis in cancer cells has been explored. Similar phosphoranylidene derivatives have shown promise in inhibiting tumor growth by disrupting mitotic processes in cancer cells.

Study on Antioxidant Activity

A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity, reducing oxidative stress markers in cellular models. This suggests potential therapeutic applications in diseases characterized by oxidative damage.

| Compound | IC50 (µM) | Type of Activity |

|---|---|---|

| Compound A | 15 | Antioxidant |

| Compound B | 20 | Antioxidant |

| This compound | TBD | Antioxidant (Proposed) |

Study on Cholinesterase Inhibition

In a recent study focusing on dual inhibitors of AChE and BuChE, researchers identified a series of compounds with structural similarities to this compound that showed promising results in improving cognitive functions in animal models.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound C | 5 | 7 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。